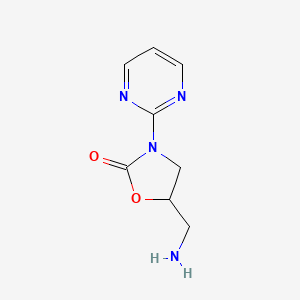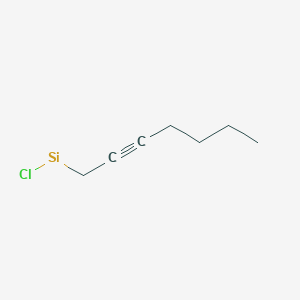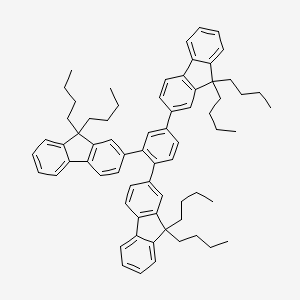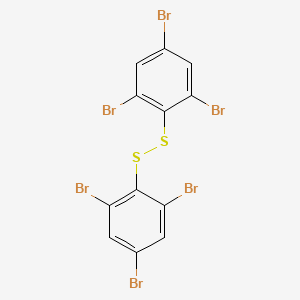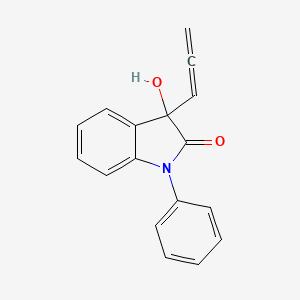
3-Hydroxy-1-phenyl-3-propadienyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-phenyl-3-propadienyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-phenyl-3-propadienyl-1,3-dihydro-2H-indol-2-one typically involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions, followed by a series of steps to introduce the propadienyl group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-phenyl-3-propadienyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
3-Hydroxy-1-phenyl-3-propadienyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-phenyl-3-propadienyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one:
1-Phenyl-3-Hydroxy-1,2,4-triazole: This compound has a similar phenyl and hydroxy group but differs in its triazole ring structure.
Uniqueness
3-Hydroxy-1-phenyl-3-propadienyl-1,3-dihydro-2H-indol-2-one is unique due to its propadienyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
651007-48-6 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
InChI |
InChI=1S/C17H13NO2/c1-2-12-17(20)14-10-6-7-11-15(14)18(16(17)19)13-8-4-3-5-9-13/h3-12,20H,1H2 |
InChI Key |
PCVNQAZRLFCPDP-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


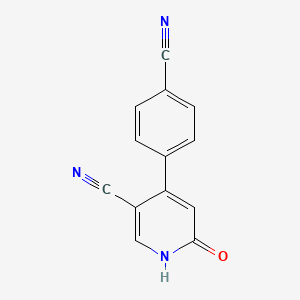
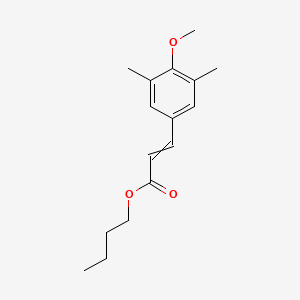
![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)

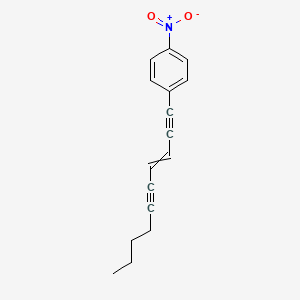
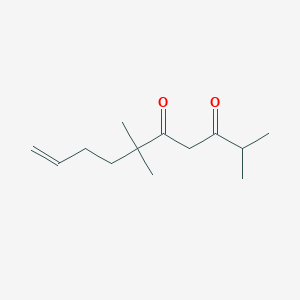
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
